Methyl 2-bromo-2-butenoate CAS 17642-18-1 properties
Methyl 2-bromo-2-butenoate CAS 17642-18-1 properties
The following technical guide provides an in-depth analysis of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), tailored for researchers in organic synthesis and pharmaceutical development.
Synthetic Utility, Physicochemical Profile, and Catalytic Applications
Executive Summary
Methyl 2-bromo-2-butenoate (CAS 17642-18-1), also known as methyl 2-bromocrotonate, is a functionalized vinyl bromide ester serving as a critical building block in modern organic synthesis. Its unique structure—combining an electrophilic
It is widely utilized in Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille) to construct substituted alkenes and in biocatalytic asymmetric reductions to generate chiral
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Methyl 2-bromo-2-butenoate exists as a mixture of E and Z isomers, though the Z-isomer is often the thermodynamically preferred form in commercial preparations due to dipole minimization between the carbonyl and the carbon-bromine bond.
Table 1: Physicochemical Properties
| Property | Value | Note |
| CAS Number | 17642-18-1 | |
| IUPAC Name | Methyl 2-bromo-2-butenoate | Also: Methyl 2-bromocrotonate |
| Molecular Formula | ||
| Molecular Weight | 179.01 g/mol | |
| Appearance | Clear, pale yellow liquid | |
| Boiling Point | 178–182 °C | @ 760 mmHg (Lit.)[1] |
| Density | 1.505 g/mL | @ 20 °C |
| Refractive Index | ||
| Solubility | Soluble in MeOH, DCM, EtOAc | Immiscible with water |
| Storage | 2–8 °C (Refrigerate) | Light sensitive; Moisture sensitive |
Structural Considerations (Isomerism)
The presence of the C=C double bond creates stereoisomerism.
-
(Z)-Isomer: The bromine atom and the methyl group are on the same side (cis-like relationship of high-priority groups if C-Br > C-COOMe). Note: In many commercial catalogues, "Z" refers to the spatial arrangement of the carbon chain (Me and Ester are cis), but strict CIP priority must be applied.
-
Reactivity: The vinyl bromide position is activated for oxidative addition by Pd(0), while the
-carbon is susceptible to Michael addition, making this a biannelating reagent .
Synthesis & Manufacturing Methodology
The industrial and laboratory synthesis of Methyl 2-bromo-2-butenoate typically proceeds via a Bromination-Elimination sequence starting from methyl crotonate.
Synthesis Pathway
-
Halogenation: Electrophilic addition of elemental bromine (
) to methyl crotonate yields the intermediate methyl 2,3-dibromobutanoate. -
Dehydrohalogenation: Treatment with a base (e.g., Sodium Acetate, Pyridine, or Quinoline) induces E2 elimination. The proton at C-2 is acidic due to the flanking ester, but elimination of H-Br typically occurs to restore conjugation, favoring the 2-bromoalkene product.
Diagram 1: Synthesis Mechanism
The following diagram illustrates the transformation logic.
Caption: Stepwise synthesis via electrophilic bromination followed by base-mediated dehydrobromination.
Reactivity & Synthetic Applications[10][11][12]
Palladium-Catalyzed Cross-Coupling
The vinyl bromide motif is an excellent electrophile for Pd(0)-catalyzed reactions. Unlike vinyl chlorides, the C-Br bond undergoes oxidative addition readily under mild conditions.
-
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids yields
-substituted crotonates. -
Heck Reaction: Coupling with alkenes extends the conjugation.
-
Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enynes.
Biocatalytic Asymmetric Reduction
A critical application in pharmaceutical chemistry is the enantioselective reduction of the C=C bond.
-
Enzymes: Old Yellow Enzyme (OYE) or Baker's Yeast.
-
Transformation: The enzyme selectively reduces the alkene to yield Methyl (S)-2-bromobutanoate .
-
Utility: The resulting chiral
-bromo ester is a versatile precursor for chiral amino acids and bioactive molecules via nucleophilic substitution ( ) with inversion of configuration.
Diagram 2: Biocatalytic & Chemical Divergence
Caption: Divergent synthetic pathways: Metal-catalyzed coupling vs. Biocatalytic reduction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of Methyl 2-phenyl-2-butenoate via cross-coupling. Note: This protocol is a generalized standard for vinyl bromides, optimized for CAS 17642-18-1.
Materials
-
Methyl 2-bromo-2-butenoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (3-5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH.
Procedure
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Add Methyl 2-bromo-2-butenoate and Phenylboronic acid to the flask. Dissolve in degassed DME (
concentration). -
Catalyst Addition: Add
quickly to minimize air exposure. -
Base Addition: Add the degassed
solution. -
Reaction: Heat the biphasic mixture to reflux (
) for 4–12 hours. Monitor conversion via TLC (silica, Hexane/EtOAc) or GC-MS. -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography on silica gel.
Expert Insight: The steric bulk of the bromine and the methyl group may slow oxidative addition compared to terminal vinyl bromides. If conversion is sluggish, switch to a more active catalyst system like
Safety & Handling (MSDS Summary)
Warning: Methyl 2-bromo-2-butenoate is an
-
H-Codes:
-
Handling:
-
Always handle inside a functioning chemical fume hood.
-
Wear butyl rubber or nitrile gloves and chemical safety goggles.
-
Spill Control: Absorb with inert material (vermiculite). Do not flush into drains.
-
-
First Aid:
References
-
Sigma-Aldrich. Methyl 2-bromo-2-butenoate Product Specification & SDS. Link
-
Brenna, E., et al. (2011). "Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, a useful key intermediate for the synthesis of chiral active pharmaceutical ingredients." Organic Process Research & Development, 16(2), 262-268.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[4] Link
-
Hagiwara, H., et al. (1976). "Synthesis using Methyl 2-bromo-2-butenoate." Journal of the Chemical Society, Chemical Communications, 413. Link
-
PubChem. "Compound Summary: Methyl 2-bromo-2-butenoate (CAS 17642-18-1)." National Library of Medicine. Link
